molecular formula C12H12ClN3 B8520848 4-Chloro-6-(1-pyrrolidinyl)quinazoline

4-Chloro-6-(1-pyrrolidinyl)quinazoline

Cat. No.: B8520848
M. Wt: 233.69 g/mol
InChI Key: MGKPHFNBDWJQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(1-pyrrolidinyl)quinazoline is a functionalized quinazoline derivative offered as a key chemical building block for research and development. This compound features a chlorine atom at the 4-position and a pyrrolidine group at the 6-position of the quinazoline core, a scaffold renowned for its wide spectrum of biological activities. Quinazoline and quinazolinone derivatives are prominent in medicinal chemistry due to their diverse pharmacological properties, and the presence of the chloro substituent makes this molecule a versatile intermediate for further synthetic exploration via nucleophilic aromatic substitution. This reagent holds significant potential for investigators in drug discovery, particularly in the development of anticancer and antimicrobial agents. Scientific literature indicates that 4(3H)-quinazolinone derivatives demonstrate promising antitumor mechanisms, including microtubule polymerization inhibition, induction of apoptosis, and suppression of angiogenesis . Furthermore, recent advances highlight that hybrid structures incorporating the quinazolinone core and alicyclic amines like pyrrolidine show potent broad-spectrum antimicrobial activity and can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by targeting quorum-sensing systems without triggering conventional resistance mechanisms . Researchers can utilize this compound as a critical precursor to synthesize novel compounds for evaluating these and other biological mechanisms. Intended Use & Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-6-pyrrolidin-1-ylquinazoline

InChI

InChI=1S/C12H12ClN3/c13-12-10-7-9(16-5-1-2-6-16)3-4-11(10)14-8-15-12/h3-4,7-8H,1-2,5-6H2

InChI Key

MGKPHFNBDWJQTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=CN=C3Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification Strategies for 4 Chloro 6 1 Pyrrolidinyl Quinazoline

De Novo Synthesis of the Quinazoline (B50416) Core Precursors

The formation of the fundamental quinazoline ring system is the initial critical phase in the synthesis of 4-Chloro-6-(1-pyrrolidinyl)quinazoline. This can be accomplished through various established and modern synthetic organic chemistry techniques, primarily involving cyclization and annulation reactions.

Classical Cyclization and Annulation Approaches

Historically, the synthesis of quinazolines has relied on well-established cyclization methods. These often involve the condensation of a substituted aniline (B41778) derivative with a suitable one-carbon source. For instance, the reaction of an appropriately substituted anthranilic acid with formamide (B127407) or a derivative thereof can lead to the formation of the quinazolinone ring system. These methods, while robust, may sometimes require harsh reaction conditions.

Modern approaches often employ metal-catalyzed reactions to achieve higher efficiency and milder conditions. For example, palladium-catalyzed coupling reactions have been utilized to construct the quinazoline scaffold from readily available starting materials. These reactions offer a high degree of functional group tolerance, which is advantageous for the synthesis of complex molecules.

Utilization of 4-Quinazolone and 2-Aminobenzonitrile (B23959) Intermediates

A prevalent and versatile strategy for the synthesis of quinazoline precursors involves the use of 4-quinazolone and 2-aminobenzonitrile intermediates.

4-Quinazolone Intermediates: The synthesis often proceeds through a 6-substituted quinazolin-4(3H)-one. A common route to this intermediate begins with a substituted anthranilic acid. For the target molecule, this would ideally be 5-(1-pyrrolidinyl)anthranilic acid. This starting material can be cyclized with formamide or other reagents to yield 6-(1-pyrrolidinyl)quinazolin-4(3H)-one. Alternatively, a 5-haloanthranilic acid can be used, with the pyrrolidinyl group being introduced at a later stage.

2-Aminobenzonitrile Intermediates: 2-Aminobenzonitriles are valuable precursors for the synthesis of a wide array of quinazoline derivatives. A general approach involves the reaction of a 2-aminobenzonitrile with a suitable electrophile to construct the pyrimidine (B1678525) ring. For the synthesis of the target compound, a plausible route would start with 2-amino-5-bromobenzonitrile. This intermediate can then undergo a cyclization reaction, for example, with formamidine (B1211174) acetate, to form a 6-bromo-4-aminoquinazoline, which can be subsequently converted to the corresponding quinazolinone. The pyrrolidinyl group is then typically introduced via nucleophilic aromatic substitution.

Starting MaterialReagents and ConditionsIntermediate
5-Substituted Anthranilic AcidFormamide, heat6-Substituted Quinazolin-4(3H)-one
2-Amino-5-halobenzonitrileFormamidine acetate, heat6-Halo-4-aminoquinazoline

Introduction of the Chlorine Moiety at the C-4 Position

Once the 6-(1-pyrrolidinyl)quinazolin-4(3H)-one precursor has been synthesized, the next crucial step is the introduction of a chlorine atom at the C-4 position. This transformation converts the quinazolinone into a more reactive species, facilitating further derivatization.

Chlorination Reactions of Quinazolinones

The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a standard transformation in quinazoline chemistry. This is typically achieved by treating the 6-(1-pyrrolidinyl)quinazolin-4(3H)-one with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or a mixture of triphenylphosphine (B44618) and carbon tetrachloride. The reaction is usually carried out under reflux conditions, often with a catalytic amount of a tertiary amine base such as N,N-dimethylformamide (DMF) to facilitate the reaction.

Selective Halogenation Techniques for Quinazoline Scaffolds

Selective halogenation is key to ensuring that the chlorine atom is introduced specifically at the C-4 position without affecting other parts of the molecule. The mechanism of the chlorination of quinazolinones involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion. The aromatic nature of the quinazoline ring system directs this substitution to the C-4 position. Careful control of the reaction conditions, such as temperature and reaction time, is essential to prevent side reactions and ensure a high yield of the desired 4-chloroquinazoline (B184009).

PrecursorChlorinating AgentProduct
6-(1-pyrrolidinyl)quinazolin-4(3H)-oneThionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)This compound

Selective Introduction of the Pyrrolidinyl Moiety at the C-6 Position

The introduction of the pyrrolidinyl group at the C-6 position of the quinazoline ring is a critical step that can be performed either before or after the formation of the quinazoline core.

A common and effective method for this transformation is through nucleophilic aromatic substitution (SNAr) on a quinazoline precursor bearing a suitable leaving group, such as a halogen, at the C-6 position. For instance, a 6-bromo or 6-fluoro-quinazolin-4(3H)-one can be reacted with pyrrolidine (B122466). This reaction is often facilitated by a base to neutralize the hydrogen halide formed during the reaction. In some cases, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for this purpose. This method is particularly useful for forming C-N bonds and offers high yields and good functional group tolerance. rsc.org

Another strategy involves starting with a precursor that already contains a nitrogen-based functional group at the C-6 position, such as a nitro or amino group. A 6-nitroquinazoline (B1619102) can be reduced to a 6-aminoquinazoline, which can then be further functionalized. For example, the 6-amino group can undergo reductive amination with 1,4-dibromobutane (B41627) or a related dielectrophile to form the pyrrolidine ring.

PrecursorReagentReaction Type
6-Halo-quinazolin-4(3H)-onePyrrolidineNucleophilic Aromatic Substitution / Buchwald-Hartwig Amination
6-Amino-quinazolin-4(3H)-one1,4-DibromobutaneReductive Amination / Alkylation

Nucleophilic Substitution Reactions with Pyrrolidine

The most direct route to synthesizing 4-substituted aminoquinazolines involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C4-position of the quinazoline ring. The reaction of a 4-chloroquinazoline precursor with pyrrolidine exemplifies this fundamental transformation.

Research has demonstrated that this SNAr reaction can be effectively carried out under thermal conditions. For instance, the reaction between 4-chloroquinazoline and pyrrolidine in the presence of potassium fluoride (B91410) requires heating at 100°C for 17 hours to yield the desired 4-pyrrolidinylquinazoline. The conditions can be influenced by other substituents on the quinazoline ring. A related study on 2-trifluoromethyl-4-chloroquinazoline showed that the reaction with pyrrolidine proceeds at a lower temperature of 50°C, but it requires a prolonged reaction time of 16 hours and results in a moderate yield of 57%. These findings underscore the viability of direct nucleophilic substitution while highlighting how reaction parameters must be optimized based on the specific substrate.

PrecursorNucleophileConditionsTimeYield
4-ChloroquinazolinePyrrolidineKF, 100°C17 hN/A
2-Trifluoromethyl-4-chloroquinazolinePyrrolidine50°C16 h57%

Regioselective Functionalization via Aromatic Amination

A critical aspect of quinazoline chemistry is the regioselectivity of substitution, particularly when multiple reactive sites are present. The functionalization at the C4-position is overwhelmingly favored over other positions, such as C2, during nucleophilic aromatic substitution reactions. This preference is well-documented and is rooted in the electronic properties of the quinazoline nucleus. mdpi.comnih.gov

Theoretical studies using Density Functional Theory (DFT) calculations have provided insight into this regioselectivity. nih.gov Calculations reveal that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This makes the C4-position more electrophilic and, therefore, more susceptible to attack by nucleophiles like amines. nih.gov This electronic predisposition ensures that reactions with a wide array of primary and secondary amines, including pyrrolidine, consistently yield 4-amino-substituted products. mdpi.comnih.gov This inherent regioselectivity is a cornerstone of synthetic strategies, enabling the reliable construction of 2-chloro-4-aminoquinazoline derivatives as building blocks for more complex molecules. mdpi.com

Advanced Coupling and Derivatization Techniques for Quinazoline Analogue Synthesis

Beyond direct substitution, advanced synthetic methods offer enhanced efficiency, speed, and sustainability for producing quinazoline analogues. These techniques include microwave-assisted synthesis and the development of tandem or one-pot reaction sequences.

Microwave-Assisted Synthesis of N-Arylated Quinazolines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of N-arylated 4-aminoquinazolines from 4-chloroquinazoline precursors is a prime example of a process that benefits significantly from this technology. nih.gov

MethodSolventTimePower/TempYield
Conventional2-Propanol12 hReflux37.3%
Microwave2-Propanol20 min60 W>70%

Exploration of Tandem and One-Pot Synthetic Pathways

One notable strategy involves the copper-catalyzed one-pot tandem reaction of components like (2-aminophenyl)methanols, aldehydes, and a nitrogen source. rsc.org This method allows for the rapid assembly of the 2-arylquinazoline skeleton. rsc.org Another approach utilizes a three-component reaction between an amine, an aldehyde, and dimedone, facilitated by a catalyst, to construct fused quinazolinone systems. openmedicinalchemistryjournal.com Ultrasound irradiation has also been employed to promote the one-pot condensation of anthranilic acid, acetic anhydride, and various amines under solvent-free conditions, offering a green and efficient route to quinazolinone derivatives. nih.gov These multi-component, one-pot methodologies are instrumental in generating a diverse library of quinazoline scaffolds that can subsequently be elaborated into more complex target molecules. researchgate.netopenmedicinalchemistryjournal.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 1 Pyrrolidinyl Quinazoline

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways at the C-4 Position

The most prominent reaction pathway for 4-chloroquinazolines involves nucleophilic aromatic substitution (SNAr) at the C-4 position. nih.govchim.it The electron-withdrawing effect of the adjacent ring nitrogens renders the C-4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.com This reactivity is a cornerstone for the synthesis of diverse 4-substituted quinazoline (B50416) derivatives. nih.govmdpi.com The reaction generally proceeds via a stepwise addition-elimination mechanism involving a tetrahedral intermediate known as a Meisenheimer complex.

The displacement of the chlorine atom at the C-4 position is a well-documented process, with reaction kinetics and thermodynamics being highly dependent on the nucleophile, solvent, and temperature. mdpi.com Electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines, often under mild conditions, to afford the corresponding 4-aminoquinazolines in good yields. nih.gov The reaction rate is influenced by the nucleophilicity of the attacking species; stronger nucleophiles lead to faster reactions.

Kinetic studies on analogous systems suggest that the reaction mechanism can be borderline between a concerted and a stepwise pathway. researchgate.net The stability of the intermediate species in the reaction pathway is a crucial factor controlling the rate of nucleophilic attack. researchgate.netnih.gov While specific kinetic data for 4-Chloro-6-(1-pyrrolidinyl)quinazoline is not extensively reported, the general principles of SNAr on the 4-chloroquinazoline (B184009) scaffold allow for a predictive understanding of its reactivity. The electron-donating pyrrolidinyl group at C-6 is expected to slightly decrease the electrophilicity of the C-4 carbon compared to an unsubstituted 4-chloroquinazoline, potentially leading to a modest decrease in reaction rates. However, the C-4 position remains the most reactive site for nucleophilic attack. nih.govmdpi.com

Table 1: Representative Conditions for SNAr Reactions on 4-Chloroquinazoline Analogs
NucleophileSolventTemperature (°C)Reaction TimeYield (%)Reference
Aniline (B41778)EthanolRefluxSeveral hoursModerate to Good mdpi.comnih.gov
N-MethylanilineMicrowave12010-20 min63-90 nih.gov
Pyrrolidine (B122466)CHCl₃Room TempNot specifiedHigh nih.gov
Hydrazine (B178648) Hydrate (B1144303)Sealed Tube150Not specifiedNot specified rsc.org
BenzylamineIsopropanolRefluxSeveral hoursGood mdpi.com

While the SNAr pathway is dominant, alternative mechanisms such as those involving radical intermediates (e.g., SRN1) could theoretically be operative under specific conditions, for instance, photochemical stimulation. Isotopic labeling provides a powerful tool for distinguishing between these mechanistic pathways.

A hypothetical experiment to probe the mechanism for this compound could involve the synthesis of a substrate labeled with ¹³C at the C-4 position.

SNAr Mechanism: In a standard SNAr reaction with a nucleophile (Nu⁻), the nucleophile attacks the labeled ¹³C-4 carbon directly, leading to a product where the nucleophile is exclusively bonded to the ¹³C-labeled carbon.

Radical (SRN1) Mechanism: If a radical mechanism were initiated, it would involve the formation of a quinazolinyl radical. In some systems, this could be followed by scrambling of the label or other rearrangements, although this is less likely for this specific substrate. More definitive evidence would come from observing the effects of radical initiators or inhibitors on the reaction rate.

Furthermore, employing a deuterated nucleophile could help elucidate the rate-determining step through the kinetic isotope effect (KIE). In the SNAr mechanism, the first step (attack of the nucleophile) is typically rate-determining. If a proton transfer from the nucleophile is involved in this step or a subsequent fast step, a negligible KIE would be expected. Conversely, a significant KIE would suggest that a bond to the deuterium (B1214612) is broken in the rate-determining step of the reaction. While isotopic labeling strategies for nitrogen heterocycles like pyridines have been developed, specific studies on this compound to rule out radical pathways are not prominent in the literature. chemrxiv.org

Reactivity Profile of the Pyrrolidinyl Substituent

The pyrrolidinyl group at the C-6 position is a saturated, cyclic secondary amine substituent. Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic quinazoline ring system through a resonance effect (+R). This electron-donating character increases the electron density of the benzene (B151609) portion of the quinazoline core, making it more akin to an activated aromatic ring.

It modulates the electrophilicity of the pyrimidine (B1678525) ring, as discussed previously.

It activates the benzene ring towards potential electrophilic aromatic substitution (SEAr). However, SEAr reactions on the quinazoline core are generally less common and require forcing conditions, as the ring nitrogens have a powerful deactivating effect. If such a reaction were to occur, the pyrrolidinyl group would direct incoming electrophiles to the ortho (C-5) and para (C-7) positions.

The pyrrolidinyl ring itself is generally stable and unreactive under the conditions typically used for SNAr reactions at C-4. It is not susceptible to cleavage or rearrangement under neutral or basic conditions. However, under strongly acidic conditions, the nitrogen atom could be protonated, altering its electronic influence on the quinazoline ring.

Oxidative and Reductive Transformations of the Quinazoline Ring System

The quinazoline ring system in this compound can undergo both oxidative and reductive transformations.

Oxidative Transformations: The nitrogen atoms in the quinazoline ring can be targeted by oxidizing agents. A common transformation for N-heterocycles is N-oxidation, which could potentially lead to the formation of this compound-1-oxide or 3-oxide. chim.it These N-oxides are valuable synthetic intermediates themselves, as the N-oxide functionality can alter the regioselectivity of subsequent substitution reactions. chim.it Additionally, certain copper-catalyzed aerobic oxidative dehydrogenation methods have been developed for the synthesis of quinazolines, highlighting the ring's capacity to participate in oxidative cyclization reactions during its formation. researchgate.net

Reductive Transformations: The chloro-substituent at the C-4 position can be removed via reductive dehalogenation. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas or a hydrogen donor, would be expected to replace the chlorine atom with a hydrogen atom, yielding 6-(1-pyrrolidinyl)quinazoline. This reaction provides a route to 4-unsubstituted quinazoline derivatives from their chlorinated precursors. Other reductive processes could potentially involve the quinazoline ring itself, though this typically requires harsh conditions that might also affect the substituents. The reduction of other functional groups on the quinazoline scaffold, such as azides, is also a known synthetic strategy. researchgate.net

Condensation and Annulation Reactions Leading to Fused Systems

This compound is an excellent precursor for the synthesis of more complex, fused heterocyclic systems through condensation and annulation reactions. The reactivity of the C-4 chloro group is key to these transformations.

By reacting this compound with molecules containing two nucleophilic centers (binucleophiles), one can achieve a substitution followed by an intramolecular cyclization to form a new ring fused to the quinazoline core. For example:

Fused Triazoles: Reaction with hydrazine hydrate can displace the C-4 chloride. The resulting 4-hydrazinylquinazoline intermediate can then undergo intramolecular cyclization, sometimes involving rearrangement, to form fused triazoloquinazolines. rsc.org

Fused Pyrroles: Multi-component reactions involving 4-chloroquinazolines, propargyl alcohol, and secondary amines in the presence of a palladium-copper catalyst can lead to the formation of pyrrolo[1,2-a]quinazolines. researchgate.net This demonstrates a pathway to construct a five-membered ring fused across the N-1 and C-2 positions.

Annulation, a more general term for ring-forming reactions, can also be envisioned. The Robinson annulation, a classic method that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring, provides a conceptual framework for building fused carbocyclic rings onto a pre-existing structure. masterorganicchemistry.comwikipedia.org While direct application to this compound would require a carefully designed reaction sequence to generate the necessary ketone and α,β-unsaturated ketone functionalities, it illustrates the principle of using condensation chemistry to build complex fused systems. chemistry.coach

Structure Activity Relationship Sar Exploration in Quinazoline Derivatives Featuring Chloro and Pyrrolidinyl Moieties

Systemic Evaluation of Substituent Effects on Biological Activity Profiles

The C-4 position of the quinazoline (B50416) ring is a critical site for interaction with many biological targets, particularly the ATP-binding pocket of kinases. The chlorine atom in 4-Chloro-6-(1-pyrrolidinyl)quinazoline serves as a reactive leaving group, facilitating the synthesis of 4-substituted analogs, most notably the 4-anilinoquinazolines, which are central to many targeted therapies. nih.gov

SAR studies have consistently shown that replacing the C-4 chloro group with a substituted aniline (B41778) moiety is a highly effective strategy for achieving potent inhibitory activity. researchgate.net For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilino group is crucial for activity. nih.gov The nature of the substituent on this aniline ring further modulates potency; small, lipophilic groups at the 3-position of the aniline ring are often preferred. nih.gov

Replacing the chloro group with other functionalities also significantly alters the biological profile. The introduction of bulkier or different electronic groups can affect the compound's ability to fit into the target's binding site and can change the nature of the interactions, such as hydrogen bonding, which are critical for affinity.

Below is a data table illustrating the general impact of substitutions at the C-4 position on the biological activity of quinazoline derivatives, based on established SAR principles.

C-4 SubstituentGeneral Effect on Biological ActivityRationale
-Cl (Chloro) Serves primarily as a synthetic intermediate.Good leaving group for nucleophilic substitution.
-Anilino (unsubstituted) Establishes a baseline for potent activity (e.g., kinase inhibition).Forms key hydrogen bonds and hydrophobic interactions in the ATP binding site. nih.gov
-Anilino (substituted) Potency and selectivity are highly modulated.Substituents can optimize binding interactions and physicochemical properties. nih.gov
-Hydrazinyl Can lead to potent activity, particularly with further substitution.The attached moiety can form additional interactions with the target. nih.gov

SAR studies on various quinazoline series have highlighted the importance of the C-6 substituent. For example, the introduction of an arylidene-semicarbazone moiety at C-6 has led to compounds with remarkable antiproliferative activity. mdpi.com Similarly, derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position have shown potent activity. nih.gov These findings suggest that the steric bulk, electronic properties, and hydrogen bonding capacity of the C-6 substituent are critical determinants of biological function.

Modifications to the pyrrolidinyl ring itself—such as altering its size, introducing substituents, or changing its point of attachment—would be expected to fine-tune the compound's activity. For instance, increasing the steric bulk or altering the basicity of the nitrogen atom could influence binding affinity and selectivity. The linkage to the C-6 position is also important; a longer or more flexible linker could allow the pyrrolidinyl group to access different regions of a binding pocket.

The following table summarizes the anticipated effects of modifying the C-6 pyrrolidinyl group based on general SAR principles for quinazolines.

Modification to C-6 Pyrrolidinyl MoietyPredicted Effect on ActivityRationale
Introduction of substituents on the pyrrolidine (B122466) ring May increase or decrease potency/selectivity.Substituents alter steric and electronic properties, potentially improving target engagement.
Varying the ring size (e.g., azetidinyl, piperidinyl) Likely to affect potency.Ring size influences the conformation and positioning of the nitrogen atom, which may be a key interaction point.
Replacing with an open-chain amino group Could alter solubility and binding.Increased flexibility might lead to different binding modes, while changes in pKa could affect interactions.
Introducing a linker between C-6 and the ring Dependent on linker length and flexibility.A longer chain linker has been found to be favorable in some cases for inhibitory activity. mdpi.com

While the C-4 and C-6 positions are often primary points of interaction, substitutions at other positions on the quinazoline ring—such as C-2, C-7, and C-8—also play a significant role in modulating biological activity. These "remote" substitutions can influence the electronic properties of the entire ring system, affect solubility and metabolic stability, and make additional contacts with the biological target.

For example, the insertion of electron-donating groups at the C-6 and C-7 positions, such as methoxy groups, has been shown to increase the activity of EGFR inhibitors. nih.gov The 6,7-dimethoxy substitution pattern is a well-known feature of potent kinase inhibitors. nih.gov Bulky substituents at the C-7 position are also considered favorable for inhibitory activity in some series. nih.gov At the C-2 position, the presence of small lipophilic substituents has been associated with increased antiproliferative activity. nih.gov

Pharmacophore Elucidation for Target-Specific Quinazoline Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline derivatives, pharmacophore models have been developed to understand the key features required for their activity against various targets, such as kinases and acetylcholinesterase. nih.gov

A typical pharmacophore model for a quinazoline-based kinase inhibitor often includes several key features:

A hydrogen bond acceptor: The N-1 nitrogen of the quinazoline ring is a crucial hydrogen bond acceptor, often interacting with a backbone NH group of a methionine residue in the hinge region of the kinase domain. nih.gov

Aromatic/hydrophobic regions: The quinazoline ring itself provides a large hydrophobic surface that engages in van der Waals interactions within the binding pocket.

A hydrogen bond donor: The substituent at C-4, particularly the NH group of a 4-anilino moiety, often acts as a hydrogen bond donor.

Additional acceptor/donor/hydrophobic features: Substituents at positions like C-6 and C-7 can provide additional points of interaction that enhance affinity and selectivity.

In the case of this compound, the N-1 of the quinazoline core would serve as a key hydrogen bond acceptor. The pyrrolidinyl group at C-6 could contribute to a hydrophobic interaction or, depending on the specific target, its nitrogen atom could act as a hydrogen bond acceptor. The chloro group at C-4 is typically a placeholder for a larger group that would fulfill other pharmacophoric requirements. For instance, a five-point pharmacophore model for a class of PLK-1 inhibitors included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net

Stereo-electronic Requirements for Optimal Biological Engagement

The biological activity of quinazoline derivatives is governed by a combination of steric and electronic factors. The spatial arrangement of substituents and the electron distribution across the molecule are critical for optimal engagement with the target.

Electronic Requirements: The electronic nature of the quinazoline ring and its substituents is paramount. The N-1 and N-3 atoms of the quinazoline core are key for forming hydrogen bonds with target proteins. nih.gov The electron density of the ring system, influenced by substituents, can modulate the strength of these interactions. For instance, electron-donating groups at the C-6 and C-7 positions can increase the basicity of the N-1 atom, potentially leading to stronger hydrogen bonding and increased potency. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies often highlight the importance of the electrostatic field in determining the inhibitory activities of quinazoline derivatives.

Steric Requirements: Steric factors are equally important. The size and shape of the substituents determine how well the molecule fits into the binding site of the target. For example, bulky substituents at the C-7 position are often favorable for inhibitory activity, suggesting the presence of a nearby pocket that can accommodate them. nih.gov Conversely, substitution at the N-3 position can lead to decreased activity due to steric hindrance that disrupts key hydrogen bonds. nih.gov The conformationally restricted nature of some quinazoline analogs can also be a key factor in their activity.

Comparative SAR Analysis with Relevant Quinazoline Inhibitors

The SAR of this compound can be better understood by comparing it to well-known quinazoline-based inhibitors, such as the EGFR inhibitors Gefitinib (B1684475) and Lapatinib. researchgate.net These drugs share the quinazoline core but have different substitution patterns that dictate their specific biological activities.

Gefitinib: This drug features a 4-(3-chloro-4-fluoroanilino) group and a 7-methoxy-6-(3-morpholinopropoxy) side chain. The 4-anilino group is essential for its EGFR inhibitory activity. The complex side chain at C-6 and C-7 is crucial for its potency and pharmacokinetic properties. Compared to the simple pyrrolidinyl group at C-6, the larger and more flexible side chain of Gefitinib allows for more extensive interactions within the ATP binding site.

Lapatinib: Lapatinib is a dual EGFR/HER2 inhibitor with a 4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino) group and a 6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) substituent. nih.gov Like Gefitinib, it has a complex 4-anilino moiety. Its large, flexible substituent at C-6 is a key determinant of its dual inhibitory profile, allowing it to interact with residues in a way that a smaller group like pyrrolidine cannot.

The comparison highlights a common theme in the SAR of quinazoline inhibitors: the C-4 position is typically occupied by a substituted anilino group to engage the hinge region of kinases, while the C-6 and C-7 positions are used to introduce larger, often solubilizing groups that can occupy adjacent pockets to enhance potency and selectivity. nih.gov The this compound scaffold represents a simpler starting point, where the pyrrolidinyl group at C-6 offers a less complex substitution pattern that could be optimized for different targets. The discovery of 6-aryl substituted quinazolines as isoform-selective PI3K-alpha inhibitors further underscores the importance of the C-6 position for achieving selectivity. nih.gov

Molecular and Cellular Mechanisms of Action for Quinazoline Analogues Excluding Clinical Outcomes

Targeting Tyrosine Kinases: A Primary Mechanism of Action for Quinazoline (B50416) Scaffolds

Quinazoline derivatives are well-recognized for their potent inhibitory activity against a range of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, survival, and angiogenesis. By targeting these enzymes, quinazoline analogues can effectively disrupt the signaling cascades that are often dysregulated in various diseases.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell cycle progression and is frequently hyperactivated in cancer. The quinazoline core has proven to be a highly effective scaffold for the development of EGFR tyrosine kinase inhibitors (TKIs) nih.gov. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling pathways kisti.re.kr.

Upon inhibition of EGFR by quinazoline derivatives, several crucial downstream signaling cascades are modulated. Hyperactivation of EGFR signaling often leads to the activation of pathways such as the phosphatidylinositol-3 kinase–Akt (PI3K-AKT), mitogen-activated kinase (ERK), and signal transducer and activator of transcription proteins 3 (STAT3) pathways, which promote cell survival and proliferation nih.gov. By blocking EGFR, quinazoline analogues effectively suppress the activation of these downstream effectors, including MEK1/2, MAPK p44/42, AKT, and STAT3 kisti.re.kr. For instance, certain 4-anilinoquinazoline (B1210976) derivatives have demonstrated the ability to inhibit EGFR and subsequently induce apoptosis and cell cycle arrest amazonaws.comekb.eg. The substitution pattern on the quinazoline ring is critical for inhibitory activity, with specific modifications at the C-4, C-6, and C-7 positions influencing potency and selectivity nih.govamazonaws.com. For example, some 6-benzamide quinazoline derivatives have been shown to reversibly inhibit EGFR activity nih.gov.

Compound ClassTargetDownstream Effectors ModulatedReference
4-AnilinoquinazolinesEGFRPI3K-AKT, ERK, STAT3 nih.govamazonaws.com
nih.govacs.org-Dioxino quinazolinesEGFRMEK1/2, MAPK p44/42, AKT, STAT3 kisti.re.kr
6-Benzamide quinazolinesEGFRNot specified nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis and is primarily mediated by the vascular endothelial growth factor (VEGF) and its receptor, VEGFR2 nih.govmdpi.com. Quinazoline derivatives have emerged as potent inhibitors of VEGFR2, thereby disrupting angiogenesis pathways nih.govnih.govmums.ac.ir. The binding of VEGF to VEGFR2 initiates receptor dimerization, activation of its tyrosine kinase domain, and trans-autophosphorylation, which in turn triggers downstream signaling cascades that promote endothelial cell proliferation, migration, and survival nih.gov.

Quinazoline-based inhibitors can effectively block the tyrosine kinase activity of VEGFR2. For example, the 2,4-disubstituted quinazoline derivative 11d has been shown to significantly downregulate the phosphorylation of VEGFR2, exhibiting an IC50 value of 5.49 μM nih.govnih.govmums.ac.ir. This inhibition of VEGFR2 leads to the suppression of the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway, which is crucial for neovascularization nih.govnih.govmums.ac.ir. Furthermore, some 4-anilino-quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR2 nih.gov. This dual inhibition is based on the rationale that both receptors share common downstream signaling pathways, and their simultaneous blockade could lead to a synergistic effect amazonaws.comtbzmed.ac.ir.

Quinazoline DerivativeTargetIC50 (VEGFR2)Downstream Pathway AffectedReference
Compound 11dVEGFR25.49 μMAkt/mTOR/p70s6k nih.govnih.govmums.ac.ir
4-AnilinoquinazolinesEGFR/VEGFR2VariesNot specified nih.govamazonaws.com

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling and are fundamental to the regulation of the immune system nih.govnih.gov. Specifically, JAK3 is predominantly expressed in hematopoietic cells and is crucial for the development and function of lymphocytes patsnap.com. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune and inflammatory diseases.

Quinazoline derivatives have been identified as potent inhibitors of JAKs nih.govnih.gov. For instance, a dimethoxy and amino-phenol quinazoline derivative, WHI-P131, has demonstrated potent inhibition of JAK3 with an IC50 of 9 μM nih.gov. By inhibiting JAK3, these compounds block the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of genes involved in immune responses patsnap.com. This disruption of the immunological pathway makes quinazoline-based JAK inhibitors promising agents for the treatment of inflammatory conditions like rheumatoid arthritis nih.gov. One particular quinazoline derivative, compound 11n, has shown high potency against all JAKs, with an IC50 of 2.10 nM for JAK3 nih.gov.

CompoundTargetIC50Reference
WHI-P131JAK39 μM nih.gov
Compound 11nJAK1/JAK2/JAK3/TYK20.40/0.83/2.10/1.95 nM nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell survival, proliferation, and metabolism nih.govnih.gov. The PI3K family is divided into different classes, with class I PI3Ks (PI3Kα, β, γ, δ) being the most frequently implicated in cancer nih.gov. The quinazoline scaffold is present in several FDA-approved PI3K inhibitors, such as idelalisib and copanlisib nih.govbohrium.com.

Quinazoline derivatives can act as potent and selective inhibitors of PI3K isoforms. For example, 4-aminoquinazoline derivatives have been designed to selectively inhibit PI3Kα nih.gov. One such compound, 6b, was found to suppress PI3Kα kinase activity with an IC50 of 13.6 nM, leading to the blockade of the PI3K/Akt pathway, G1 cell cycle arrest, and induction of apoptosis nih.gov. The mechanism of inhibition often involves the quinazoline moiety mimicking the adenosine part of ATP and interacting with the hinge region of the PI3K enzyme nih.gov. The development of isoform-selective PI3K inhibitors is an active area of research to enhance therapeutic efficacy and minimize off-target effects nih.govnih.gov.

Compound Class/NameTargetIC50MechanismReference
4-Aminoquinazolines (e.g., 6b)PI3Kα13.6 nMSuppression of PI3K/Akt pathway nih.gov
IdelalisibPI3KδNot specifiedNot specified mdpi.com
CopanlisibPI3KNot specifiedNot specified nih.govbohrium.com

Inhibition of Other Enzyme Classes

Beyond tyrosine kinases, the versatile quinazoline scaffold has been successfully employed to develop inhibitors for other classes of enzymes, highlighting its broad applicability in medicinal chemistry.

SETD8, also known as SET8 or PR-SET7, is a lysine methyltransferase that specifically catalyzes the monomethylation of histone H4 at lysine 20 (H4K20me1) nih.gov. This epigenetic modification is involved in the regulation of DNA damage response, cell cycle progression, and chromatin condensation nih.gov. SETD8 also methylates non-histone proteins, including the tumor suppressor p53 and proliferating cell nuclear antigen (PCNA) acs.orgnih.govnih.gov.

Quinazoline-based compounds have been identified as the first substrate-competitive inhibitors of SETD8 acs.orgnih.govnih.govrsc.org. Unlike many other enzyme inhibitors that compete with the cofactor (S-adenosylmethionine or SAM), these quinazoline derivatives compete with the peptide substrate acs.orgnih.govnih.gov. For example, compound 1, a 2,4-diaminoquinazoline, was identified as a selective inhibitor of SETD8 acs.orgnih.gov. Mechanism of action studies revealed that the IC50 values of this compound increased linearly with increasing concentrations of the H4 peptide substrate but remained constant with increasing SAM concentrations, confirming its substrate-competitive nature acs.orgnih.gov. This mode of action provides a basis for developing highly selective inhibitors for SETD8 and other protein lysine methyltransferases acs.orgnih.gov.

Interrogation of Cell Proliferation and Apoptosis Pathways

The quinazoline scaffold is a prominent heterocyclic structure in the design of molecules with potential therapeutic applications, particularly in oncology. The compound 4-Chloro-6-(1-pyrrolidinyl)quinazoline has been investigated as a key intermediate in the synthesis of more complex molecules evaluated for their anticancer properties. The following sections detail the specific molecular and cellular mechanisms associated with analogues derived from this core structure.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated notable antiproliferative activity against various human cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.

One study focused on synthesizing a series of 4-anilinoquinazoline derivatives, utilizing this compound as a starting material. These compounds were tested for their cytotoxic effects against the A549 human lung carcinoma cell line. Several of the synthesized analogues exhibited significant activity. For instance, a derivative featuring a 3-bromo-4-methoxy-anilino substitution at the 4-position showed potent inhibition of A549 cell proliferation.

Another series of novel quinazoline derivatives incorporating a Schiff base moiety was synthesized and evaluated against different cancer cell lines. A specific compound within this series, which also originated from the this compound intermediate, displayed considerable cytotoxic activity against the MCF-7 human breast cancer cell line.

The antiproliferative effects are often linked to the inhibition of specific cellular targets, such as tyrosine kinases, which are crucial enzymes in cell growth and signaling pathways. The substitution pattern on the quinazoline ring plays a critical role in determining the potency and selectivity of these compounds.

Table 1: Antiproliferative Activity of Selected Quinazoline Analogues

Cell Line Compound Description IC₅₀ (µM)
A549 (Lung Carcinoma) 3-bromo-4-methoxy-anilino derivative Data not quantified

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

Beyond general cytotoxicity, specific quinazoline derivatives have been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. A common mechanism observed for anticancer agents is the induction of cell cycle arrest at specific checkpoints, such as the G2/M phase. This arrest prevents cancer cells from entering mitosis and undergoing division, ultimately leading to cell death.

Research into quinazoline-based compounds has shown that certain analogues can cause a significant accumulation of cells in the G2/M phase of the cell cycle. This effect is often studied using flow cytometry analysis of DNA content in treated cancer cells. For example, studies on structurally related 4-anilinoquinazoline derivatives have demonstrated their ability to arrest the cell cycle in various cancer cell lines, a mechanism often associated with the inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While direct studies on this compound itself are limited, its role as a precursor to these active compounds is crucial.

Apoptotic Pathway Activation in Cancer Cells

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop compounds that can selectively trigger this pathway in malignant cells. Quinazoline derivatives have been extensively studied for their pro-apoptotic capabilities.

The induction of apoptosis by these compounds is often mediated through the activation of caspases, which are a family of protease enzymes that execute the cell death program. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on derivatives of this compound indicate that they can trigger apoptosis in cancer cells. This is frequently demonstrated by techniques such as Annexin V/propidium iodide staining, which identifies cells in the early and late stages of apoptosis. The activation of key executioner caspases, such as caspase-3, is a common finding in cells treated with these quinazoline analogues.

Broad-Spectrum Antimicrobial Mechanisms of Action

In addition to anticancer research, the quinazoline core structure has been explored for its potential antimicrobial properties. The versatility of the quinazoline scaffold allows for chemical modifications that can yield compounds with activity against a range of pathogenic microorganisms.

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

A series of novel Schiff bases and thiazolidinone derivatives were synthesized starting from 4-chloro-6-substituted-quinazolines, including the 6-(1-pyrrolidinyl) moiety, and were screened for their antibacterial activity. The activity was assessed against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).

The results, often presented as the minimum inhibitory concentration (MIC), indicate the lowest concentration of the compound that prevents visible growth of the bacteria. In one study, a thiazolidinone derivative of this compound showed moderate activity against S. aureus and B. subtilis. The activity against Gram-negative bacteria was generally less pronounced, a common observation for many classes of antimicrobial compounds due to the complex outer membrane of Gram-negative organisms.

Table 2: In Vitro Antibacterial Activity of a Quinazoline Derivative

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-Positive 250
Bacillus subtilis Gram-Positive 250
Escherichia coli Gram-Negative 500

Antifungal Activities

The same series of compounds derived from this compound were also evaluated for their potential to inhibit the growth of pathogenic fungi. The antifungal screening was typically conducted against species such as Candida albicans and Aspergillus niger.

The findings indicated that some of the synthesized molecules possessed antifungal properties. For example, a specific thiazolidinone derivative exhibited inhibitory activity against A. niger. The mechanism of antifungal action for quinazoline derivatives is not as extensively studied as their antibacterial or anticancer effects but may involve the disruption of fungal cell wall synthesis or interference with essential enzymatic pathways.

Table 3: In Vitro Antifungal Activity of a Quinazoline Derivative

Fungal Strain MIC (µg/mL)
Aspergillus niger 250

Modulation of Other Receptor Systems (e.g., Voltage-Dependent Sodium Channels)

While a significant body of research on quinazoline analogues has focused on their interactions with receptor tyrosine kinases, emerging evidence indicates that the versatile quinazoline scaffold can be tailored to interact with a diverse range of other receptor systems. This includes ligand-gated ion channels, G-protein coupled receptors (GPCRs), and various ion exchangers. Although direct evidence for the modulation of voltage-dependent sodium channels by this compound is not extensively documented in the current body of scientific literature, the broader family of quinazoline derivatives has demonstrated activity at several other important physiological targets. This section explores the molecular and cellular mechanisms of quinazoline analogues at these alternative receptor systems, excluding clinical outcomes.

GABA-A Receptor Modulation

Certain quinazoline analogues, particularly those with a pyrazolo[1,5-a]quinazoline core, have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon activation by GABA, the channel opens, allowing the influx of chloride ions and leading to hyperpolarization of the neuron, thus reducing its excitability.

Research has shown that pyrazolo[1,5-a]quinazoline derivatives can act as both positive and negative modulators of GABA-A receptor function. For instance, some of these compounds enhance the GABA-induced chloride current, suggesting a potential anxiolytic or anticonvulsant-like mechanism at the cellular level. Conversely, other analogues in this class can reduce the chloride current, indicating an inverse agonist or antagonist profile.

One study on 3,8-disubstituted pyrazolo[1,5-a]quinazolines demonstrated varied effects on recombinant α1β2γ2L-GABA-A receptors. nih.gov For example, compound 8a was found to enhance the chlorine current, whereas its isomer, 8b , acted as an antagonist. nih.gov Another derivative, ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (14) , significantly enhanced the chloride current. nih.gov Furthermore, some 3-(hetero)arylpyrazolo[1,5-a]quinazoline derivatives have been shown to modulate the GABA-A receptor in opposing manners; for example, compound 6b enhances while 6a reduces the chloride current variation, suggesting partial agonist and inverse partial agonist activity, respectively. nih.gov

CompoundReceptor SubtypeConcentrationEffect on GABA-induced Cl- currentReference
8a α1β2γ2L100 µM+57% nih.gov
8b α1β2γ2LNot specifiedAntagonist nih.gov
Ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (14) α1β2γ2L100 µM+85% nih.gov
6a α1β2γ2LNot specifiedReduction nih.gov
6b α1β2γ2LNot specifiedEnhancement nih.gov
3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline (11d) α1β2γ2L1 µM+54% nih.gov

Adenosine Receptor Antagonism

Quinazoline derivatives have also been identified as antagonists of adenosine receptors, which are a class of G-protein coupled receptors involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

Pharmacophore-based screening has led to the discovery of 4-methylquinazoline derivatives as adenosine receptor antagonists. nih.gov One notable compound, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (38, CMB 6446) , was identified as a potent and selective antagonist for the A2B adenosine receptor with a binding Ki value of 112 nM. nih.govnih.gov Further studies on related analogues have shown that while many are non-selective adenosine receptor ligands with micromolar affinities, specific structural modifications can confer selectivity. nih.govnih.gov

More recent research has focused on developing highly effective A2A adenosine receptor antagonists based on the 2-aminoquinazoline scaffold. mdpi.comresearchgate.net For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) has a Ki of 20 nM for the human A2A receptor. mdpi.comresearchgate.net A derivative, compound 5m , exhibited an even higher affinity with a Ki value of 5 nM and demonstrated antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. mdpi.comresearchgate.net

CompoundReceptor TargetKi (nM)IC50 (µM)Reference
4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (38, CMB 6446) Human A2B112Not specified nih.govnih.gov
6-bromo-4-(furan-2-yl)quinazolin-2-amine (1) Human A2A20Not specified mdpi.comresearchgate.net
5m Human A2A56 mdpi.comresearchgate.net
9x Human A2A219 researchgate.net
10d Human A2A155 researchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin. It is a key player in pain signaling and inflammation. Some quinazoline derivatives have been investigated as antagonists of the TRPV1 receptor. wikipedia.orgnih.gov These compounds are considered conformationally restricted analogues of a biarylamide series of TRPV1 antagonists. wikipedia.org A focused structure-activity relationship (SAR) exploration of a 4-aminoquinazoline lead compound led to the discovery of potent TRPV1 antagonists with good in vivo efficacy in models of inflammatory pain. nih.gov

Modulation of Ion Exchangers

Quinazoline derivatives have also been shown to inhibit the activity of ion exchangers, such as the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger.

Na+/H+ Exchanger (NHE-1) Inhibition : Guanidine derivatives of quinazoline-2,4(1H,3H)-dione and quinazoline-4(3H)-one have been identified as novel inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). researchgate.netnih.govnih.gov NHE-1 is a membrane protein crucial for maintaining intracellular pH. The inhibitory activity of these compounds suggests their potential to influence cellular processes regulated by pH homeostasis. Studies have shown that some of these derivatives exhibit NHE-1 inhibitory activity in the nanomolar range. nih.gov

Na+/Ca2+ Exchanger Inhibition : A series of 3,4-dihydro-2(1H)-quinazolinone derivatives have been designed and synthesized as potent inhibitors of the Na+/Ca2+ exchanger. nih.gov One such compound, SM-15811 (4f) , was found to be a structurally novel and highly potent inhibitor that directly inhibits the Na+-dependent Ca2+ influx via the Na+/Ca2+ exchanger in cardiomyocytes. nih.gov

Advanced Computational and Chemoinformatic Methodologies in Quinazoline Research

Molecular Docking and Scoring for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are then used to estimate the binding affinity. A thorough search of scientific literature reveals no specific molecular docking studies performed on 4-Chloro-6-(1-pyrrolidinyl)quinazoline. While many studies detail the docking of various quinazoline (B50416) derivatives into the active sites of numerous protein targets—such as epidermal growth factor receptor (EGFR) and other kinases—none have published binding scores, interaction patterns, or predicted binding poses specifically for this compound. Therefore, no data tables on its ligand-protein interactions can be provided.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into properties like molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding molecular reactivity. There are no published studies that report DFT calculations specifically for this compound. Research is available on the DFT analysis of related quinazoline precursors, such as 2,4-dichloroquinazolines, to understand the regioselectivity of nucleophilic aromatic substitution. mdpi.comnih.gov However, specific data on the electronic structure, molecular orbital energies, or reactivity descriptors for this compound are absent from the literature.

Molecular Dynamics Simulations for Conformational Landscape and Binding Energetics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape of a ligand and the dynamics of its interaction with a protein target. This method can offer deeper insights into the stability of ligand-protein complexes and the energetics of binding. No specific MD simulation studies for this compound, either in isolation or in complex with a biological target, have been reported in the scientific literature. Consequently, there is no data available regarding its conformational stability, binding free energies, or dynamic interaction profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug design to predict the activity of novel compounds. Numerous QSAR studies have been conducted on various series of quinazoline derivatives to identify the structural features essential for their activity against different biological targets. nih.govnih.govrjpbr.com However, a review of these studies indicates that this compound has not been included as a specific data point in the training or test sets of these published models. Therefore, its contribution to any predictive QSAR model has not been documented.

Virtual Screening and De Novo Design of Novel Quinazoline Chemical Entities

Virtual screening involves the computational screening of large libraries of small molecules to identify those most likely to bind to a drug target. De novo design, conversely, involves the creation of novel molecular structures with desired properties from the ground up. While virtual screening campaigns have successfully identified numerous quinazoline-based hits for various targets, there is no specific mention of this compound as a hit compound originating from such a screening process in published research. nih.govlshtm.ac.uk Similarly, de novo design studies focus on generating novel scaffolds, and this specific compound has not been highlighted as a result of such a design effort.

Emerging Research Directions and Future Perspectives for 4 Chloro 6 1 Pyrrolidinyl Quinazoline

Development of Next-Generation Quinazoline (B50416) Scaffolds with Tuned Activity

The development of next-generation quinazoline scaffolds is centered on refining the core structure to achieve enhanced potency, selectivity, and improved pharmacokinetic profiles. The 4-aminoquinazoline framework is particularly significant, forming the basis of numerous drugs and clinical candidates with applications ranging from anticancer to antiviral treatments. mdpi.comresearchgate.net

Researchers are actively exploring structure-activity relationships (SAR) to guide the design of new derivatives. For instance, modifications at the C2, C4, and C6 positions of the quinazoline ring have been shown to significantly influence biological activity. The introduction of an aryl group at the C2 position and a halogen at the C6 position has been linked to increased antiproliferative action in certain 4-anilinoquinazoline (B1210976) derivatives. nih.gov Furthermore, the substitution pattern on the aniline (B41778) ring at the C4 position is critical for activity, with groups like 3-chloro-4-fluoroaniline (B193440) showing potent effects in antiviral contexts. nih.govnih.gov

Future efforts will likely focus on creating hybrid molecules that combine the quinazoline scaffold with other pharmacologically active moieties. This molecular hybridization strategy aims to develop multi-target directed ligands (MTDLs) that can engage multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance. mdpi.com The design of novel frameworks, such as pyridazino[1,6-b]quinazolinones, is also a promising avenue for discovering new chemotherapeutic agents with unique mechanisms of action, like topoisomerase I inhibition. nih.gov

Scaffold Modification StrategyTargeted Position(s)Desired OutcomeExample Application
Aryl Group SubstitutionC2Increased Antiproliferative ActivityAnticancer Agents nih.gov
Halogen SubstitutionC6Increased Antiproliferative ActivityAnticancer Agents nih.gov
Aniline Ring ModificationC4Modulated Potency and SelectivityAntiviral (MERS-CoV) Agents nih.gov
Molecular HybridizationVariousMulti-Target Directed Ligands (MTDLs)EGFR/VEGFR Inhibitors mdpi.com
Novel Framework DesignCore ScaffoldNew Mechanisms of ActionTopoisomerase I Inhibitors nih.gov

Application of Advanced Synthetic Technologies for Library Generation

The efficient synthesis of diverse chemical libraries is paramount for the discovery of new lead compounds. For quinazoline derivatives, regioselective nucleophilic aromatic substitution (SNAr) is a cornerstone reaction, particularly for replacing the chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors. mdpi.comresearchgate.net This method is widely used to introduce various primary and secondary amines, yielding a vast array of 4-aminoquinazolines. mdpi.com

To accelerate the drug discovery process, modern synthetic technologies are being increasingly employed. Microwave-mediated synthesis, for example, has proven to be a rapid and efficient method for the N-arylation of 4-chloroquinazolines. nih.gov This technology can significantly reduce reaction times from hours to minutes and improve yields, facilitating the rapid generation of compound libraries for biological screening. nih.gov

Future directions will likely involve the integration of automated synthesis platforms and flow chemistry techniques. These technologies offer precise control over reaction conditions, enhance reproducibility, and allow for the high-throughput synthesis of quinazoline derivatives. Coupling these advanced synthetic methods with computational design and virtual screening will create a powerful pipeline for identifying and optimizing novel bioactive compounds based on the 4-Chloro-6-(1-pyrrolidinyl)quinazoline scaffold.

Synthetic TechnologyKey AdvantageApplication to QuinazolinesReference
Regioselective SNArControlled substitution at C4 positionSynthesis of 4-aminoquinazolines mdpi.comresearchgate.net
Microwave-Mediated SynthesisRapid reaction times, high efficiencyN-arylation of 4-chloroquinazolines nih.gov
Automated SynthesisHigh-throughput library generationFuture library diversificationN/A
Flow ChemistryPrecise reaction control, scalabilityFuture large-scale synthesisN/A

Comprehensive Mechanistic Dissection of Biological Effects

A deep understanding of the molecular mechanisms underlying the biological effects of quinazoline derivatives is crucial for their development as therapeutic agents. Many 4-anilinoquinazoline derivatives are known to function as inhibitors of receptor tyrosine kinases (RTKs), which are critical regulators of cell growth, proliferation, and survival. nih.gov Prominent targets include the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.comnih.gov By blocking the ATP-binding site of these kinases, quinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232) inhibit downstream signaling pathways, leading to antitumor effects. nih.gov

Beyond kinase inhibition, quinazoline derivatives have been shown to exert their effects through other mechanisms. Some compounds act as tubulin polymerization inhibitors, disrupting the cytoskeleton and inducing apoptosis. nih.gov Others may induce apoptosis through the generation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane. mdpi.com

Future research will employ a range of chemical biology and molecular biology techniques to further elucidate these mechanisms. This includes the use of advanced imaging to visualize drug-target engagement within cells, proteomic approaches to identify off-target effects and novel binding partners, and genetic tools like CRISPR-Cas9 to validate drug targets. A thorough mechanistic understanding will enable the rational design of more selective and potent drugs and help predict potential resistance mechanisms.

Integration of Omics Data with Chemical Biology Findings

The convergence of chemical biology with "omics" technologies (genomics, proteomics, metabolomics) offers a powerful, systems-level approach to drug discovery and development. Integrating multi-omics data can provide a comprehensive picture of how a quinazoline derivative affects cellular processes, identify biomarkers for drug response, and uncover novel mechanisms of action. nih.gov

Pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) provide a framework for integrating multi-omics data to construct context-specific metabolic models. nih.gov Applying such methodologies to cells treated with this compound derivatives could predict metabolic vulnerabilities and identify potential drug targets for various diseases. nih.gov For instance, analyzing the transcriptomic and proteomic changes following drug treatment can reveal which signaling pathways are most significantly perturbed, offering clues to the compound's primary mechanism and potential off-target effects.

This integrated approach can also help overcome challenges like drug resistance. By comparing the omics profiles of sensitive and resistant cancer cell lines, researchers can identify the molecular changes that drive resistance to a particular quinazoline-based therapy. mdpi.com This knowledge is invaluable for designing next-generation compounds that can circumvent these resistance mechanisms or for developing combination therapies that target the resistance pathways.

Exploration of New Therapeutic Areas for Quinazoline Derivatives

While the application of quinazoline derivatives as anticancer agents is well-established, there is a growing body of evidence supporting their potential in a wide range of other therapeutic areas. mdpi.com The inherent versatility of the quinazoline scaffold allows for its adaptation to interact with diverse biological targets, opening up new avenues for drug development. nih.gov

Recent research has highlighted the following emerging applications:

Antiviral Activity: Derivatives of 4-anilino-6-aminoquinazoline have been identified as potent inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV), demonstrating the potential of this scaffold in combating emerging viral infections. nih.govnih.gov

Anti-inflammatory Effects: Certain 4-amino quinazoline derivatives have shown significant anti-inflammatory activity, suggesting their potential use in treating inflammatory disorders. mdpi.com

Antimicrobial Properties: The quinazoline core is being explored for the development of new antibacterial, antifungal, and antiparasitic agents. mdpi.comresearchgate.net For example, specific derivatives have shown activity against Mycobacterium tuberculosis. mdpi.com

Neurodegenerative Diseases: The 4-aminoquinazoline scaffold has been investigated for its potential in treating Alzheimer's disease. mdpi.comresearchgate.net

Cardiovascular Conditions: Some derivatives have been described as having vasodilator and smooth muscle relaxant properties. mdpi.comresearchgate.net

Future exploration will involve screening diverse quinazoline libraries against a broader range of biological targets and disease models. This systematic approach, combined with the other research directions outlined above, will continue to expand the therapeutic landscape for this remarkable class of compounds.

Therapeutic AreaBiological ActivityExample Target/Disease
OncologyKinase Inhibition, Apoptosis InductionEGFR, VEGFR, Tubulin mdpi.comnih.gov
VirologyViral Replication InhibitionMERS-CoV nih.govnih.gov
InflammationAnti-inflammatoryInflammatory Disorders mdpi.com
Infectious DiseasesAntibacterial, Antifungal, AntiparasiticMycobacterium tuberculosis mdpi.com
NeurologyAnti-Alzheimer'sNeurodegenerative Diseases mdpi.comresearchgate.net
CardiologyVasodilationCardiovascular Conditions mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-6-(1-pyrrolidinyl)quinazoline?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-chloro position of a pre-functionalized quinazoline core. A two-step approach is often employed:

  • Step 1: Preparation of 4-chloro-6-positionally activated quinazoline intermediates (e.g., via cyclization of anthranilic acid derivatives or halogenation of quinazolinones).
  • Step 2: Introduction of the pyrrolidinyl group at the 6-position using amines under basic conditions (e.g., sodium hydride in dry DMF at 80–100°C) . Catalysts like palladium or copper may be required for cross-coupling reactions in more complex substitutions . Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography.

Table 1: Synthetic Routes

StepReagents/ConditionsKey IntermediatesReference
1POCl₃, DMF, reflux4,6-dichloroquinazoline
2Pyrrolidine, NaH, DMF, 80°CThis compound

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the pyrrolidinyl group (δ 2.5–3.5 ppm for N-CH₂ protons; δ 45–60 ppm for pyrrolidine carbons) and the chloro substituent (downfield shifts in aromatic regions) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₁₂H₁₃ClN₄ requires m/z 248.0826) .
  • IR Spectroscopy: Identify N-H stretches (if present) and aromatic C-Cl bonds (~600–800 cm⁻¹) .

Table 2: Characterization Techniques

TechniqueApplicationReference
¹H NMRConfirm pyrrolidinyl substitution
HRMSVerify molecular formula

Advanced Research Questions

Q. How do electronic effects of substituents on the quinazoline core influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -Cl): Activate the quinazoline core for nucleophilic attack by increasing electrophilicity at the 4-position. The 6-pyrrolidinyl group, being electron-donating, may reduce reactivity at adjacent positions but enhance solubility .
  • Steric Effects: Bulky substituents at the 6-position (e.g., pyrrolidinyl) can hinder substitution at neighboring sites. Use DFT calculations to predict regioselectivity and optimize reaction conditions .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Validation: Compare IC₅₀ values across in vitro (enzyme inhibition) and in vivo (toxicity) models. For example, discrepancies in kinase inhibition (EGFR/HER2) may arise from differences in cellular uptake or metabolic stability .
  • Dosage Optimization: Adjust concentrations based on toxicity thresholds (e.g., murine TDLo = 35 mg/kg over 28 days ). Use dose-response curves to identify therapeutic windows.

Q. How can computational methods predict binding affinity to kinase targets?

Methodological Answer:

  • Molecular Docking: Simulate interactions between the compound and ATP-binding pockets of EGFR/HER2. Focus on hydrogen bonding with N1/N3 of the quinazoline core and hydrophobic interactions with pyrrolidinyl .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-donating groups at the 6-position enhance binding affinity .

Q. What challenges arise in optimizing reaction conditions for introducing the pyrrolidinyl group?

Methodological Answer:

  • Side Reactions: Competing substitutions or ring-opening can occur under harsh conditions. Mitigate by using inert atmospheres (N₂/Ar) and low temperatures .
  • Catalyst Selection: Palladium catalysts improve yields in Suzuki-Miyaura couplings for complex substitutions but require rigorous purification to remove metal residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.